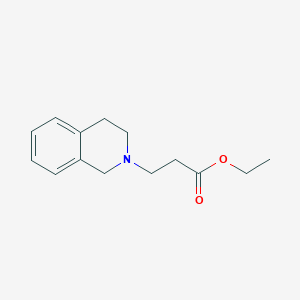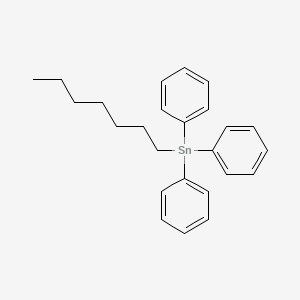
N-(1-(9-(3-Methylbutyl)-9H-carbazol-3-yl)ethyl)formamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-(9-(3-Methylbutyl)-9H-carbazol-3-yl)ethyl)formamide is a complex organic compound that belongs to the class of carbazole derivatives Carbazole derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, organic electronics, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-(9-(3-Methylbutyl)-9H-carbazol-3-yl)ethyl)formamide typically involves multi-step organic reactions. One common method starts with the synthesis of the carbazole core, followed by the introduction of the 3-methylbutyl group and the formamide moiety. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification methods to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: N-(1-(9-(3-Methylbutyl)-9H-carbazol-3-yl)ethyl)formamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols), and electrophiles (alkyl halides).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(1-(9-(3-Methylbutyl)-9H-carbazol-3-yl)ethyl)formamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.
Industry: Utilized in the production of organic electronic materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
Mechanism of Action
The mechanism of action of N-(1-(9-(3-Methylbutyl)-9H-carbazol-3-yl)ethyl)formamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Other Similar Compounds: N-(1-(9-(3-Methylbutyl)-9H-carbazol-3-yl)ethyl)formamide can be compared with other carbazole derivatives, such as:
- N-(1-(9H-carbazol-3-yl)ethyl)formamide
- N-(1-(9-(2-Methylpropyl)-9H-carbazol-3-yl)ethyl)formamide
- N-(1-(9-(4-Methylpentyl)-9H-carbazol-3-yl)ethyl)formamide
Uniqueness: The uniqueness of this compound lies in its specific structural features, such as the presence of the 3-methylbutyl group, which may confer distinct chemical and biological properties compared to other carbazole derivatives.
By understanding the synthesis, reactions, applications, and mechanisms of action of this compound, researchers can further explore its potential in various scientific and industrial fields.
Properties
CAS No. |
52916-28-6 |
|---|---|
Molecular Formula |
C20H24N2O |
Molecular Weight |
308.4 g/mol |
IUPAC Name |
N-[1-[9-(3-methylbutyl)carbazol-3-yl]ethyl]formamide |
InChI |
InChI=1S/C20H24N2O/c1-14(2)10-11-22-19-7-5-4-6-17(19)18-12-16(8-9-20(18)22)15(3)21-13-23/h4-9,12-15H,10-11H2,1-3H3,(H,21,23) |
InChI Key |
NUYSVIQWASSMGG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCN1C2=C(C=C(C=C2)C(C)NC=O)C3=CC=CC=C31 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(2-Ethyl-1,4-dioxaspiro[4.5]decan-2-yl)methanol](/img/structure/B14635356.png)
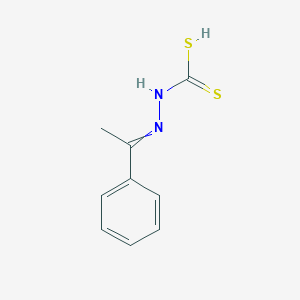
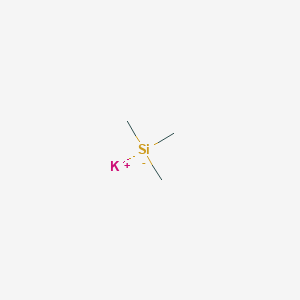
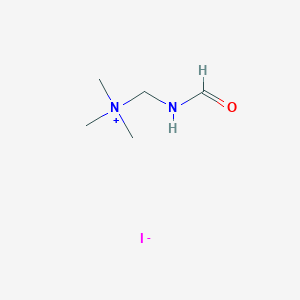
![6-{2-[(1e)-3,3-Dipropyltriaz-1-en-1-yl]phenyl}-1,3,5-triazine-2,4-diamine](/img/structure/B14635394.png)
![Butyl 4-chloro-4-[(E)-(2-phenylpropan-2-yl)diazenyl]pentanoate](/img/structure/B14635406.png)

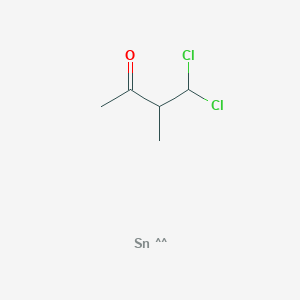
![3,3,8,8,9,10,10-Heptamethyl-1,5-dioxa-9-azaspiro[5.5]undecane](/img/structure/B14635429.png)
